BMS-695735

Catalog No.
S521707
CAS No.
1054315-48-8
M.F
C26H31ClFN7O
M. Wt
512.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BMS-695735

CAS Number

1054315-48-8

Product Name

BMS-695735

IUPAC Name

4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one

Molecular Formula

C26H31ClFN7O

Molecular Weight

512.0 g/mol

InChI

InChI=1S/C26H31ClFN7O/c1-17-13-19(18-4-10-34(11-5-18)9-2-6-28)14-22-24(17)33-25(32-22)23-21(3-7-30-26(23)36)29-8-12-35-16-20(27)15-31-35/h3,7,13-16,18H,2,4-6,8-12H2,1H3,(H,32,33)(H2,29,30,36)

InChI Key

VWELCPLMPPEKOL-UHFFFAOYSA-N

SMILES

Cc1cc(cc2c1[nH]c(n2)c3c(cc[nH]c3=O)NCCn4cc(cn4)Cl)C5CCN(CC5)CCCF

Solubility

Soluble in DMSO, not in water

Synonyms

BMS-695735; BMS 695735; BMS695735; CHEMBL459729; BDBM27888; DNC008930.

Canonical SMILES

CC1=CC(=CC2=C1N=C(N2)C3=C(C=CNC3=O)NCCN4C=C(C=N4)Cl)C5CCN(CC5)CCCF

Description

The exact mass of the compound BMS-695735 is 511.22626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BMS-695735 is a synthetic compound classified as a benzimidazole derivative, specifically designed as an inhibitor of the insulin-like growth factor-1 receptor. Its molecular formula is C26H31ClFN7OC_{26}H_{31}ClFN_7O with a molecular weight of approximately 512.02 g/mol. The compound exhibits notable anti-tumor activity and has been developed for research purposes, particularly in the context of cancer therapies .

Typical of benzimidazole derivatives. Its primary mechanism involves binding to the insulin-like growth factor-1 receptor, inhibiting its activity. This inhibition is quantified by an IC50 value of 0.034 μM, indicating its potency in blocking receptor activity. Additionally, BMS-695735 has been noted to exhibit inhibition of CYP3A4, an important enzyme in drug metabolism, suggesting potential interactions with other pharmaceutical compounds .

The biological activity of BMS-695735 is primarily linked to its role as an inhibitor of the insulin-like growth factor-1 receptor. This receptor is crucial in various cellular processes, including proliferation, differentiation, and survival of cancer cells. The compound has demonstrated significant anti-tumor effects in multiple xenograft models, showcasing its potential as a therapeutic agent in oncology . Its favorable pharmacokinetic properties also suggest a low risk for drug-drug interactions, making it a candidate for further clinical development .

The synthesis of BMS-695735 involves multi-step organic reactions typical for creating benzimidazole compounds. The process generally includes:

  • Formation of the Benzimidazole Core: This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions: Various substituents are introduced to enhance biological activity and solubility.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for biological testing.

Specific details on the synthetic pathway can be found in detailed chemical literature focusing on similar compounds .

BMS-695735 is primarily investigated for its applications in cancer treatment due to its ability to inhibit the insulin-like growth factor-1 receptor. Its anti-tumor properties make it a candidate for further studies aimed at understanding its efficacy in various cancer types, particularly those that exhibit dependence on insulin-like growth factor signaling pathways .

Studies on BMS-695735 have highlighted its interaction with the insulin-like growth factor-1 receptor and CYP3A4 enzyme. The inhibition of CYP3A4 suggests that BMS-695735 may influence the metabolism of co-administered drugs, which is critical for understanding potential side effects and drug interactions in clinical settings . Further interaction studies are essential to delineate its pharmacological profile and safety margin.

BMS-695735 shares structural similarities and functional characteristics with several other compounds that target the insulin-like growth factor signaling pathway. Below is a comparison with notable similar compounds:

Compound NameStructure TypeMechanism of ActionUnique Features
BMS-536924BenzimidazoleIGF-1R InhibitionEarlier compound with established efficacy
LinsitinibSmall MoleculeIGF-1R InhibitionDual inhibition of IGF-1R and insulin receptor
PicropodophyllinNatural ProductInhibition of IGF signalingDerived from natural sources

Uniqueness of BMS-695735: While many compounds target the insulin-like growth factor-1 receptor, BMS-695735 is distinguished by its potent inhibition profile and favorable pharmacokinetics, which may lead to fewer drug-drug interactions compared to others like Linsitinib or Picropodophyllin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

511.2262645 g/mol

Monoisotopic Mass

511.2262645 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EWR4AHG0EQ

Dates

Modify: 2023-07-15
1: Velaparthi U, Wittman M, Liu P, Carboni JM, Lee FY, Attar R, Balimane P, Clarke W, Sinz MW, Hurlburt W, Patel K, Discenza L, Kim S, Gottardis M, Greer A, Li A, Saulnier M, Yang Z, Zimmermann K, Trainor G, Vyas D. Discovery and evaluation of 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl )-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735), an orally efficacious inhibitor of insulin-like growth factor-1 receptor kinase with broad spectrum in vivo antitumor activity. J Med Chem. 2008 Oct 9;51(19):5897-900. doi: 10.1021/jm800832q. Epub 2008 Sep 3. PubMed PMID: 18763755.

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